2,4,5,6,7-pentamethyl-1H-benzimidazole

Description

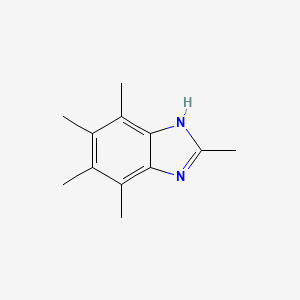

2,4,5,6,7-Pentamethyl-1H-benzimidazole is a benzimidazole derivative featuring five methyl groups at positions 2, 4, 5, 6, and 7 of the fused benzene ring. Benzimidazoles consist of a benzene ring fused to an imidazole moiety, and their derivatives are renowned for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

2,4,5,6,7-pentamethyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-6-7(2)9(4)12-11(8(6)3)13-10(5)14-12/h1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISNIICZFRRUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1C)NC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,7-pentamethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with appropriate methyl-substituted aldehydes or ketones. One common method includes the condensation of o-phenylenediamine with 2,3,4,5,6-pentamethylbenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6,7-Pentamethyl-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydrobenzimidazole derivatives, and various substituted benzimidazoles .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:

2,4,5,6,7-pentamethyl-1H-benzimidazole serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic transformations, making it valuable in synthetic chemistry.

Reagent for Organic Transformations:

The compound is utilized as a reagent in several organic reactions due to its reactivity and ability to form stable intermediates. This property is particularly beneficial in the development of new synthetic methodologies.

Biological Applications

Antimicrobial Activity:

Research has indicated that 2,4,5,6,7-pentamethyl-1H-benzimidazole exhibits antimicrobial properties. It interacts with microbial DNA and proteins, leading to cell death. This mechanism is attributed to its lipophilicity enhanced by methyl groups, facilitating cell membrane penetration.

Anticancer Properties:

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival . For instance, derivatives of benzimidazole have demonstrated significant activity against leukemia and solid tumors.

Pharmacological Properties:

In addition to its antimicrobial and anticancer activities, 2,4,5,6,7-pentamethyl-1H-benzimidazole has been explored for anti-inflammatory and antiviral properties. It has shown promise in inhibiting viral replication and reducing inflammation markers in preclinical models .

Industrial Applications

Dyes and Pigments:

The compound is utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties. This application is particularly relevant in the textile and coatings industries.

Corrosion Inhibitors:

2,4,5,6,7-pentamethyl-1H-benzimidazole has been studied for its effectiveness as a corrosion inhibitor in various industrial applications. Its ability to form protective layers on metal surfaces enhances the longevity and durability of materials.

Case Study 1: Anticancer Activity

A study conducted by Kharitonova et al. (2016) evaluated various benzimidazole derivatives for their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective cancer treatments .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry demonstrated that 2,4,5,6,7-pentamethyl-1H-benzimidazole derivatives displayed potent activity against antibiotic-resistant strains of bacteria. The study emphasized the need for further exploration into the structural modifications that enhance antimicrobial efficacy .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building blocks for synthesis | Essential for creating complex organic molecules |

| Biology | Antimicrobial agents | Effective against various microbial strains |

| Medicine | Anticancer properties | Significant inhibition of cancer cell proliferation |

| Industry | Dyes and pigments | Stable compounds used in textile applications |

| Corrosion inhibitors | Effective protection against metal corrosion |

Mechanism of Action

The mechanism of action of 2,4,5,6,7-pentamethyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, inhibiting their function and leading to cell death in microbial and cancer cells. The compound’s methyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

- Hydroxy-phenyl Derivatives : Compounds like 2-(4-hydroxy-phenyl)-1H-benzimidazole () feature polar -OH groups, improving solubility via hydrogen bonding . In contrast, the pentamethyl derivative’s methyl groups reduce polarity, increasing logP and likely enhancing membrane permeability but decreasing aqueous solubility .

- Sulfide/Sulfoxide Derivatives : Derivatives with sulfide (e.g., compound 4a) or sulfoxide (e.g., 5a) linkers () introduce sulfur-containing groups, which may enhance oxidative stability or modulate electronic effects. The pentamethyl compound lacks such heteroatoms, relying instead on steric and hydrophobic interactions.

Table 1: Key Physicochemical and ADMET Properties

| Compound | Substituents | logP (Predicted) | Solubility (mg/mL) | Lipinski Compliance |

|---|---|---|---|---|

| 2,4,5,6,7-Pentamethyl-1H | 5 × -CH3 | High (~4.5) | Low (<0.1) | Yes (MW <500) |

| 2-(4-Hydroxy-phenyl)-1H | -OH at phenyl | Moderate (~2.8) | Moderate (~1.2) | Yes |

| Sulfoxide derivative (5a) | -SO- linker | ~3.2 | ~0.8 | Yes |

| Coumarin-linked (195–197) | Coumarin moiety | ~3.5–4.0 | Variable | Borderline (MW >500) |

Anticancer Activity

- Sulfoxide Derivatives : Compound 5a () exhibits IC50 values of 4.1–5.0 µg/mL against HepG2, MCF-7, and A549 cell lines, comparable to doxorubicin. The sulfoxide linker likely facilitates DNA intercalation or topoisomerase inhibition .

- Pentamethyl Derivative: Methyl groups may enhance passive diffusion into cancer cells, but the lack of polar moieties could limit target engagement. No direct data exists, but analogues with bulky substituents often show reduced potency compared to sulfoxide derivatives.

Antimicrobial Activity

- Parent Benzimidazole: Inhibits bacterial topoisomerase II/DNA gyrase (). Substituted derivatives like C2 and C4 (MIC ~2–4 µg/mL) outperform norfloxacin (control) against Gram-positive/negative strains .

- Pentamethyl Derivative: Methyl groups may sterically hinder enzyme binding, reducing efficacy compared to smaller substituents (e.g., ethanone or butanedioic acid derivatives).

Antioxidant Activity

- Coumarin-Linked Derivatives : Compounds 195–197 () show IC50 values of 1.2–19.7 µmol/L against DPPH radicals, surpassing BHT (23.4 µmol/L). Electron-rich coumarin moieties enhance radical scavenging.

- Pentamethyl Derivative : Lacks electron-donating groups (e.g., -OH, thiophene), likely rendering it less effective in antioxidant assays.

Anti-Alzheimer Activity

- Derivatives 4f and 4g (): IC50 values of 0.091 mM and 0.134 mM against acetylcholinesterase, rivaling donepezil. Polar groups may facilitate enzyme binding.

- Pentamethyl Derivative : High lipophilicity could limit blood-brain barrier penetration, though methyl groups might stabilize hydrophobic enzyme pockets.

Key Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Drug-Likeness : The pentamethyl derivative complies with Lipinski’s rules but may require formulation adjustments to mitigate low solubility .

Biological Activity

2,4,5,6,7-Pentamethyl-1H-benzimidazole is a substituted benzimidazole compound recognized for its diverse biological activities. The benzimidazole core is a significant structure in medicinal chemistry due to its ability to interact with various biological targets. This article delves into the biological activity of 2,4,5,6,7-pentamethyl-1H-benzimidazole, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 2,4,5,6,7-pentamethyl-1H-benzimidazole is C12H16N2. The presence of five methyl groups at positions 2, 4, 5, 6, and 7 enhances the lipophilicity and steric hindrance of the compound, which can significantly influence its biological interactions.

The biological activities of 2,4,5,6,7-pentamethyl-1H-benzimidazole are primarily attributed to its ability to bind to DNA and proteins. This binding can inhibit critical cellular functions leading to cell death in microbial and cancer cells. The compound's lipophilicity allows it to penetrate cell membranes effectively .

Antimicrobial Activity

Research indicates that derivatives of benzimidazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 - 1 |

| Escherichia coli | 16 - 1 |

| Klebsiella pneumoniae | 16 - 1 |

| Candida albicans | 16 - 1 |

| Aspergillus fumigatus | 16 - 1 |

Among these strains, certain derivatives have shown promising results with MIC values as low as 1 µg/mL .

Anticancer Activity

2,4,5,6,7-Pentamethyl-1H-benzimidazole has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines including leukemia and solid tumors. For instance:

- Cell Lines Tested : HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), A431 (skin epidermoid carcinoma)

- Mechanism : The compound interferes with DNA topoisomerase activity which is crucial for DNA replication and repair .

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Study on Anticancer Properties : A study conducted on a series of benzimidazole derivatives showed that compounds with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines at concentrations around .

- Antimicrobial Efficacy : Another study reported that a benzimidazole derivative demonstrated superior antibacterial activity compared to conventional antibiotics against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The unique structure of 2,4,5,6,7-pentamethyl-1H-benzimidazole sets it apart from other benzimidazole derivatives:

| Compound | Substituents | Biological Activity |

|---|---|---|

| Benzimidazole | None | Baseline activity |

| 2-Methylbenzimidazole | One methyl group | Moderate activity |

| 5-Methylbenzimidazole | One methyl group | Moderate activity |

| 2,4,5,6,7-Pentamethylbenzimidazole | Five methyl groups | Enhanced antimicrobial and anticancer activity |

The extensive substitution pattern significantly alters the compound's pharmacological profile compared to simpler derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.